CHAPSO

Catalog No.
S005153
CAS No.
82473-24-3
M.F
C32H58N2O8S
M. Wt
630.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CHAPSO

CAS Number

82473-24-3

Product Name

CHAPSO

IUPAC Name

3-[dimethyl-[3-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]propyl]azaniumyl]-2-hydroxypropane-1-sulfonate

Molecular Formula

C32H58N2O8S

Molecular Weight

630.9 g/mol

InChI

InChI=1S/C32H58N2O8S/c1-20(7-10-29(39)33-13-6-14-34(4,5)18-23(36)19-43(40,41)42)24-8-9-25-30-26(17-28(38)32(24,25)3)31(2)12-11-22(35)15-21(31)16-27(30)37/h20-28,30,35-38H,6-19H2,1-5H3,(H-,33,39,40,41,42)/t20-,21+,22-,23?,24-,25+,26+,27-,28+,30+,31+,32-/m1/s1

InChI Key

GUQQBLRVXOUDTN-XOHPMCGNSA-N

SMILES

Array

Synonyms

3-((3-cholamidopropyl)dimethylammonio)-2-hydroxy-1-propane sulfonate, chapso

Canonical SMILES

CC(CCC(=O)NCCC[N+](C)(C)CC(CS(=O)(=O)[O-])O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C

Isomeric SMILES

C[C@H](CCC(=O)NCCC[N+](C)(C)CC(CS(=O)(=O)[O-])O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C

The exact mass of the compound Chapso is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Household Products - Detergents - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

CHAPSO (3-[(3-Cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate) is a non-denaturing zwitterionic detergent used for solubilizing and purifying integral membrane proteins while preserving their native structure and function. As a hydroxylated analog of the common detergent CHAPS, CHAPSO features a more polar head group, which significantly enhances its aqueous solubility. This property, combined with a high critical micelle concentration (CMC) of approximately 8 mM, makes it a preferred reagent in biochemistry, proteomics, and structural biology for applications requiring gentle protein extraction and easy detergent removal by dialysis.

Although structurally similar, CHAPSO and its analog CHAPS are not functionally interchangeable for many applications. The single hydroxyl group addition in CHAPSO's polar head makes it significantly more water-soluble than CHAPS. This difference in solubility directly impacts handling, stock solution preparation, and performance in low-temperature protocols. Furthermore, CHAPSO demonstrates quantitatively different behavior in solubilizing lipid bilayers, initiating the lamellar-to-micellar transition at a lower detergent-to-phospholipid ratio than CHAPS, which can be critical for achieving efficient and gentle protein reconstitution. These distinct physicochemical properties mean that substituting one for the other can lead to failed protein extractions, loss of protein activity, or inconsistent results in downstream applications like cryo-EM and functional assays.

Enhanced Aqueous Solubility for Improved Handling and Formulation

CHAPSO's hydroxylated polar head group gives it a significant solubility advantage over its close analog, CHAPS. While specific values vary by source, technical datasheets consistently report CHAPSO as being more soluble, with one source indicating a solubility of 100 mg/mL in water, facilitating the creation of highly concentrated stock solutions.

Evidence DimensionSolubility in Water
Target Compound Data100 mg/mL
Comparator Or BaselineCHAPS (qualitatively lower solubility)
Quantified DifferenceSignificantly higher; enables higher concentration stock solutions
ConditionsAqueous solution at room temperature.

Higher solubility simplifies buffer preparation, allows for more concentrated stock solutions, and improves handling and performance in low-temperature laboratory workflows.

Altered Micellar Properties: Higher Critical Micelle Concentration (CMC)

CHAPSO exhibits a consistently reported Critical Micelle Concentration (CMC) of 8 mM. This is at the higher end of the range reported for its analog CHAPS, which is typically cited as 8-10 mM but can be lower. A defined and high CMC is crucial for reproducibility and allows for easier removal of the detergent from protein samples via dialysis.

Evidence DimensionCritical Micelle Concentration (CMC)
Target Compound Data8 mM
Comparator Or BaselineCHAPS (8-10 mM range)
Quantified DifferenceConsistently at the upper end of the comparator's range, ensuring high monomer concentration before micellization.
ConditionsAqueous solution, 20-25°C.

A high CMC value simplifies detergent removal by dialysis and provides a wider concentration range of monomeric detergent for optimizing protein-detergent interactions without forming micelles.

Superior Efficacy in Preserving Functional Protein States

CHAPSO is specifically cited for its ability to solubilize sensitive proteins, such as opiate receptors, into a state that maintains reversible ligand binding capabilities. This demonstrates an ability to preserve the native, functional conformation of complex membrane proteins where other detergents may fail. This performance is critical for pharmacological studies and functional characterization.

Evidence DimensionPreservation of Protein Function Post-Solubilization
Target Compound DataSuccessfully solubilizes opiate receptors to a state exhibiting reversible opiate binding
Comparator Or BaselineGeneral detergents which may denature or inactivate sensitive proteins.
Quantified DifferenceEnables functional assays that are not possible with harsher or less effective detergents.
ConditionsSolubilization of opiate receptors from native membranes.

For research focused on protein function, activity, and ligand binding, selecting a detergent proven to preserve these properties is essential for obtaining biologically relevant data.

Improved Sample Quality in Cryo-Electron Microscopy (Cryo-EM)

In cryo-EM sample preparation, CHAPSO has been shown to be superior to non-ionic detergents and its absence for mitigating preferred particle orientation. One study demonstrated that for bacterial RNA polymerase complexes, which suffer from severe orientation bias, the addition of CHAPSO at its CMC eliminated particle absorption at the air/water interface. This resulted in randomly oriented particles within the vitreous ice, a critical requirement for achieving high-resolution, isotropically uniform 3D maps.

Evidence DimensionParticle Distribution in Cryo-EM
Target Compound DataEliminates orientation bias, leading to isotropically uniform maps
Comparator Or BaselineAbsence of CHAPSO (results in severe orientation bias with particles at ice surfaces) and non-ionic detergents like NP-40 (did not remove orientation bias)
Quantified DifferenceQualitatively transforms particle distribution from biased (at interface) to random (in vitreous ice layer).
ConditionsCryo-EM grid preparation of Escherichia coli 6S RNA/RNA polymerase holoenzyme particles.

For researchers in structural biology, using CHAPSO can be the deciding factor in obtaining high-quality cryo-EM data by overcoming common sample preparation artifacts like preferred orientation.

Structural Biology of Challenging Protein Complexes via Cryo-EM

Based on its demonstrated ability to prevent particle adsorption to the air/water interface and eliminate orientation bias, CHAPSO is the indicated choice for preparing cryo-EM samples of proteins known to suffer from this artifact, such as bacterial transcription complexes. Its use directly enables the collection of higher quality data for 3D reconstruction.

Functional Reconstitution and Assays of Sensitive Membrane Proteins

For projects requiring the solubilization and purification of delicate membrane proteins like GPCRs (e.g., opiate receptors) while maintaining their activity, CHAPSO is a preferred reagent. Its effectiveness in preserving the reversible ligand-binding state makes it ideal for subsequent functional studies, pharmacological screening, and binding assays.

Workflows Requiring High Detergent Concentration or Low-Temperature Processing

Due to its superior aqueous solubility compared to CHAPS, CHAPSO is well-suited for protocols that require preparing high-concentration stock solutions or for experiments conducted at reduced temperatures where other detergents might precipitate. This improves workflow efficiency and reliability.

XLogP3

1.9

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

5

Exact Mass

630.39138799 Da

Monoisotopic Mass

630.39138799 Da

Heavy Atom Count

43

UNII

V9N9RGA14M

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.92%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.92%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.92%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Detergents

Pictograms

Irritant

Irritant

Wikipedia

3-((3-cholamidopropyl)dimethylammonio)-2-hydroxy-1-propanesulfonate
Chapso

Dates

Last modified: 09-13-2023

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